![molecular formula C13H15BrN2O3 B1389622 2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide CAS No. 926310-51-2](/img/structure/B1389622.png)
2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide
Vue d'ensemble
Description
2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide is a chemical compound with the molecular formula C13H15BrN2O3 and a molecular weight of 327.17 g/mol. This compound is characterized by the presence of a bromo group, a morpholinylcarbonyl group, and an acetamide moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide typically involves the bromination of N-(4-(4-morpholinylcarbonyl)phenyl)acetamide. This reaction can be carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.
Reduction: The reduction reaction typically yields the corresponding amine derivative.
Substitution: The substitution reaction results in the formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide can be compared with other similar compounds, such as 2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide and 2-iodo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide. These compounds share similar structural features but differ in the halogen atom present, which can influence their reactivity and biological activity.
Comparaison Avec Des Composés Similaires
2-Chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide
2-Iodo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide
Propriétés
IUPAC Name |
2-bromo-N-[4-(morpholine-4-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-9-12(17)15-11-3-1-10(2-4-11)13(18)16-5-7-19-8-6-16/h1-4H,5-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQGKGLYFKAUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


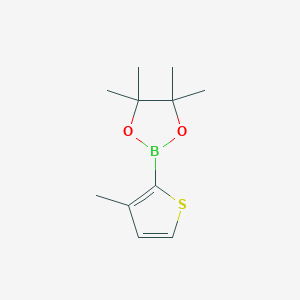
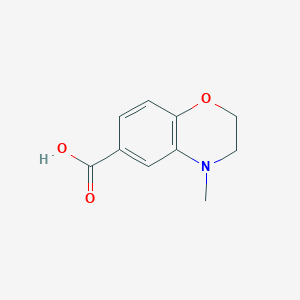
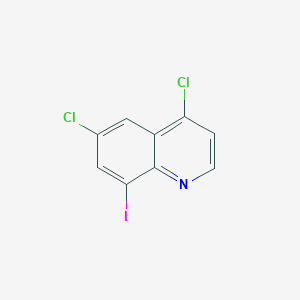
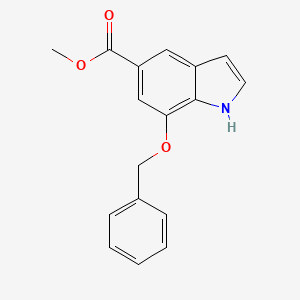
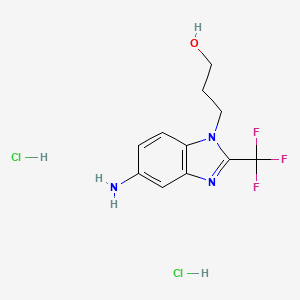

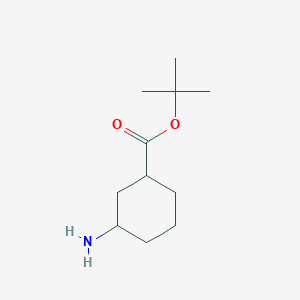
![[3-(tert-Butoxy)-2-(methoxyimino)-3-oxopropyl]-(triphenyl)phosphonium bromide](/img/structure/B1389551.png)
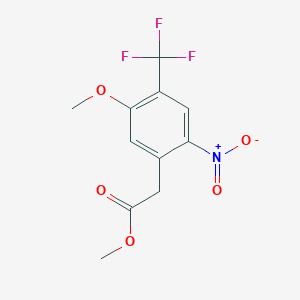
![2-[(Tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B1389555.png)
![1-(tert-butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1389556.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1389560.png)
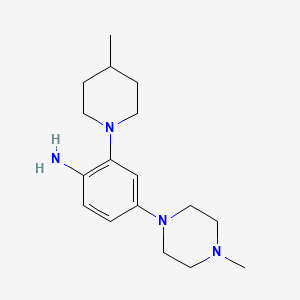
![2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline](/img/structure/B1389562.png)
